molecular formula C21H26ClN3O3S B4459155 4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Cat. No.: B4459155
M. Wt: 436.0 g/mol
InChI Key: COYANBJGRLDZEI-UHFFFAOYSA-N
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Description

4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzamide core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with appropriate reagents.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 1-methylpiperidine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a sulfonamide linkage, involving the reaction of 3-chlorobenzenesulfonyl chloride with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.

Scientific Research Applications

4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[N-(3-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
  • 4-{[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
  • 4-{[N-(3-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Uniqueness

The uniqueness of 4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorophenyl group, in particular, may influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-24-12-10-19(11-13-24)23-21(26)17-8-6-16(7-9-17)15-25(29(2,27)28)20-5-3-4-18(22)14-20/h3-9,14,19H,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYANBJGRLDZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

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